
4-(Trisisopropylsilyloxy)benzaldehyde
Vue d'ensemble
Description
4-Triisopropylsilyloxybenzaldehyde is an organic compound that features a benzaldehyde core with a triisopropylsilyloxy group attached to the fourth position of the benzene ring. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Triisopropylsilyloxybenzaldehyde typically involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
While specific industrial production methods for 4-Triisopropylsilyloxybenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Triisopropylsilyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triisopropylsilyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in THF for deprotection of the silyl group.
Major Products Formed
Oxidation: 4-Triisopropylsilyloxybenzoic acid.
Reduction: 4-Triisopropylsilyloxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagent used.
Applications De Recherche Scientifique
4-Triisopropylsilyloxybenzaldehyde is utilized in several scientific research fields:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The primary mechanism of action for 4-Triisopropylsilyloxybenzaldehyde involves the protection of hydroxyl groups. The triisopropylsilyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The silyl group can be removed under mild conditions, typically using fluoride ions, to regenerate the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a triisopropylsilyloxy group.
4-Hydroxybenzaldehyde: The parent compound with a free hydroxyl group.
4-Tert-Butyldimethylsilyloxybenzaldehyde: Another silyl-protected benzaldehyde with a different silyl group.
Uniqueness
4-Triisopropylsilyloxybenzaldehyde is unique due to the bulky triisopropylsilyloxy group, which provides greater steric protection compared to smaller silyl groups. This makes it particularly useful in complex synthetic routes where selective protection is crucial .
Propriétés
IUPAC Name |
4-tri(propan-2-yl)silyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-15(11-17)8-10-16/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIGJZUSZSKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
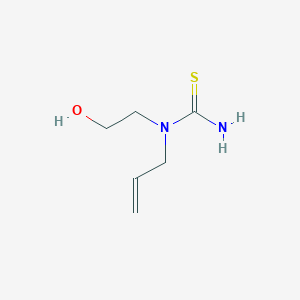
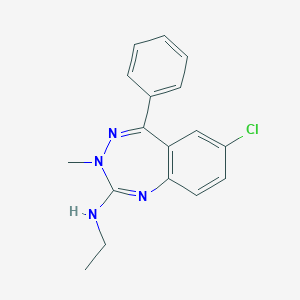

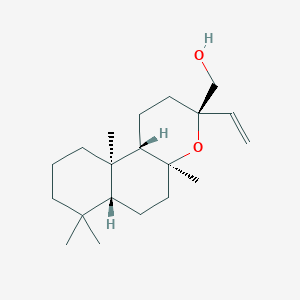
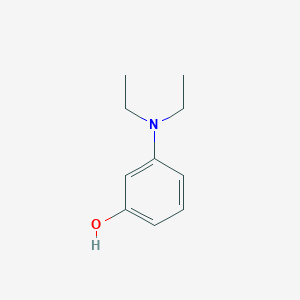


![4-Azaspiro[2.5]octane](/img/structure/B49918.png)

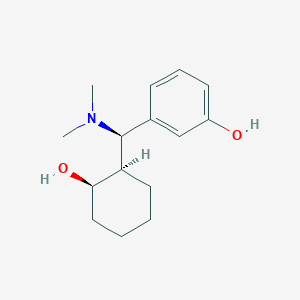
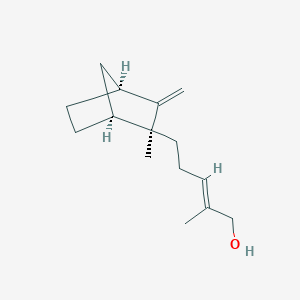
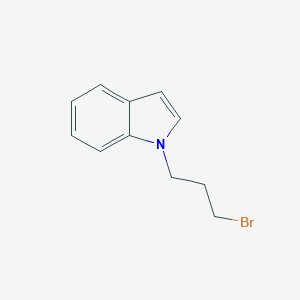

![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
